2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide is a complex organic compound that combines a pyrimidine ring with an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrimidine and indole structures suggests that it may exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of Dimethyl Groups: The 4,6-dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Indole Moiety: The indole ring is synthesized separately, often starting from aniline derivatives, and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Both the pyrimidine and indole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. It can also serve as a probe for investigating cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. Its structure suggests that it may have activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The pyrimidine ring may interact with nucleic acids, while the indole moiety can bind to proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(1H-indol-1-yl)ethyl]acetamide
- 4,6-Dimethyl-2-pyrimidinamine
- Indole-3-acetic acid
Uniqueness
Compared to other similar compounds, this compound is unique due to the combination of the pyrimidine and indole rings. This dual structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities. Additionally, the presence of the acetamide linkage provides further opportunities for chemical modification and optimization of its properties.
Properties
Molecular Formula |
C18H21N5O |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-indol-1-ylethyl)acetamide |
InChI |
InChI=1S/C18H21N5O/c1-13-11-14(2)22-18(21-13)20-12-17(24)19-8-10-23-9-7-15-5-3-4-6-16(15)23/h3-7,9,11H,8,10,12H2,1-2H3,(H,19,24)(H,20,21,22) |
InChI Key |
KGEHNRABWVUKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)NCCN2C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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